molecular formula C5H12O B564656 1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol CAS No. 75295-95-3

1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol

Cat. No. B564656
CAS RN: 75295-95-3
M. Wt: 94.187
InChI Key: MSXVEPNJUHWQHW-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol is a deuterated alcohol compound that has been widely used in scientific research. It is a heavy isotope of the alcohol molecule, which makes it useful in various applications, including biochemical and physiological research.

Mechanism of Action

The mechanism of action of 1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol is related to its heavy isotopic nature. The deuterium atoms in the compound have a slower rate of exchange with hydrogen atoms, which makes it useful in studying metabolic pathways. The compound is metabolized in the liver via oxidation, and the deuterium atoms in the molecule are retained in the metabolic products, allowing researchers to track the metabolic pathway.
Biochemical and Physiological Effects:
1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol has no known biochemical or physiological effects on the human body. It is considered safe for use in research studies and has been approved by regulatory bodies for use in humans.

Advantages and Limitations for Lab Experiments

The use of 1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol in lab experiments has several advantages. The compound is stable, easy to synthesize, and readily available. It is also a heavy isotope, which makes it useful in studying metabolic pathways. However, the compound is relatively expensive, which may limit its use in some research studies.

Future Directions

For research include the study of drug metabolism in specific populations and the use of the compound in combination with other tracers to gain new insights into metabolic pathways.

Synthesis Methods

The synthesis of 1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol involves the reaction of 2-methyl-2-butanol with deuterium oxide (D2O) in the presence of a deuterium catalyst. The reaction results in the replacement of three hydrogen atoms with deuterium atoms, producing the deuterated alcohol compound. This synthesis method has been used in various research studies, including metabolic studies and drug metabolism research.

Scientific Research Applications

1,1,1-Trideuterio-2-(trideuteriomethyl)butan-2-ol has been widely used in scientific research, particularly in metabolic studies. It is commonly used as a tracer molecule to study metabolic pathways, including the oxidation of alcohols and the metabolism of drugs. The deuterated alcohol compound is also used in drug metabolism research to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVEPNJUHWQHW-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-1-propanol-d6

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